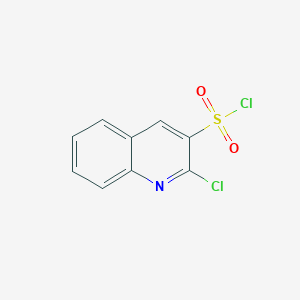

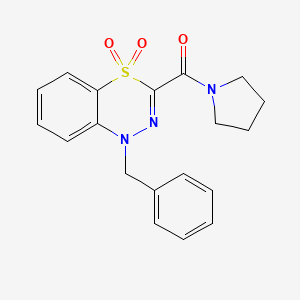

2-Chloroquinoline-3-sulfonic acid chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloroquinoline is an organic compound with the formula ClC9H6N. It is one of several isomeric chloro derivatives of the bicyclic heterocycle called quinoline . It’s a white solid that can be prepared from vinylaniline and phosgene .

Synthesis Analysis

2-Chloroquinoline-3-carbaldehydes have been synthesized using various methods. One of the common methods is the Vilsmeier-Haack reaction, which involves the reaction of the electron-rich aromatic compounds or alkenes with the iminium salts obtained from formamides (DMF or N-methyl formanilide) and acid chlorides (POCl3) .Molecular Structure Analysis

The molecular structure of 2-Chloroquinoline consists of a benzene ring fused with a pyridine ring, with a chlorine atom attached to the second carbon atom in the quinoline ring .Chemical Reactions Analysis

2-Chloroquinoline-3-carbaldehydes undergo substitution reactions at its 2-chloro position by treating it with phenylacetylene via PdCl2 mediation in CH3CN, triethylamine, and triphenylphosphine at 80 °C under an inert atmosphere .Applications De Recherche Scientifique

Ionic Liquid Catalysts in Synthesis

Research has shown that sulfonic acid-functionalized pyridinium chloride, a type of ionic liquid, can be an efficient catalyst in the synthesis of hexahydroquinolines, a class of compounds related to quinoline derivatives like 2-Chloroquinoline-3-sulfonic acid chloride. These ionic liquids offer a homogeneous, highly efficient, and reusable catalytic environment for various condensation reactions under solvent-free conditions, leading to significant yields of desired products (Khazaei et al., 2013). Similarly, other research emphasizes the utility of novel nano-sized N-sulfonic acid catalysts for promoting multicomponent condensation reactions, resulting in hexahydroquinolines with excellent yields and showcasing the catalyst's reusability without loss of activity (Goli-Jolodar et al., 2016).

Heterogeneous Catalysis

Another study introduced a new type of ionic liquid, pyridinium-1-sulfonic acid-2-carboxylic acid chloride, as a catalyst for preparing hexahydroquinolines. This catalyst's low cost, non-toxic nature, and excellent yield under mild, solvent-free conditions highlight the potential for sustainable and efficient synthesis methods in quinoline-related chemistry (Moosavi‐Zare & Afshar-Hezarkhani, 2020).

Nanocatalysis and Material Science

Magnetic Nanocatalysts

The development of magnetic nanocatalysts, such as Fe3O4@SiO2@TiO2-OSO3H, showcases the integration of sulfonic acid functional groups into nanostructures for catalytic applications. These catalysts are utilized in organic syntheses, like quinazolines, offering easy separation by magnetism and high reusability, which is crucial for industrial applications and the advancement of green chemistry practices (Maleki et al., 2017).

Nano-zirconia Supports

Nano-zirconia-supported sulfonic acid demonstrates the potential of nanomaterials in catalyzing multicomponent reactions, including the synthesis of quinoline derivatives. These catalysts combine the robustness of nano-zirconia with the acidic functionality of sulfonic groups, offering a highly efficient, stable, and reusable catalytic system (Amoozadeh et al., 2016).

Orientations Futures

Quinoline and its derivatives have received considerable attention due to their broad spectrum of bioactivity. They are considered a unique class of pharmacophores present in various therapeutic agents. The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

Propriétés

IUPAC Name |

2-chloroquinoline-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO2S/c10-9-8(15(11,13)14)5-6-3-1-2-4-7(6)12-9/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCMFJJBSFJSFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-N-[1-(3-chlorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide](/img/structure/B2611055.png)

![N-cyclopentyl-2-[7-(2,2-dimethylpropyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2611056.png)

![N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-4-nitrobenzamide](/img/structure/B2611057.png)

![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2611059.png)

![N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2611069.png)

![5-(4-fluorophenyl)-7-methyl-4-[3-(trifluoromethyl)benzoyl]-3,5-dihydro-1H-1,4-benzodiazepin-2-one](/img/structure/B2611077.png)